molecular formula C11H18N4O5 B14322415 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- CAS No. 100997-65-7

2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)-

Cat. No.: B14322415
CAS No.: 100997-65-7
M. Wt: 286.28 g/mol
InChI Key: OYEUBEMJWWTMMX-PEBGCTIMSA-N
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Description

2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidinone ring through cyclization reactions.
  • Introduction of the dimethylhydrazino group via substitution reactions.
  • Attachment of the beta-D-ribofuranosyl moiety through glycosylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazino group to other functional groups.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield pyrimidinone derivatives with different oxidation states.
  • Reduction may produce dihydropyrimidinones.
  • Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.

    Hydrazino compounds: Molecules containing hydrazino groups with varying degrees of substitution.

    Ribofuranosyl compounds: Compounds with ribofuranosyl moieties attached to different core structures.

Uniqueness

2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

100997-65-7

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,2-dimethylhydrazinyl)pyrimidin-2-one

InChI

InChI=1S/C11H18N4O5/c1-14(2)13-7-3-4-15(11(19)12-7)10-9(18)8(17)6(5-16)20-10/h3-4,6,8-10,16-18H,5H2,1-2H3,(H,12,13,19)/t6-,8-,9-,10-/m1/s1

InChI Key

OYEUBEMJWWTMMX-PEBGCTIMSA-N

Isomeric SMILES

CN(C)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CN(C)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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